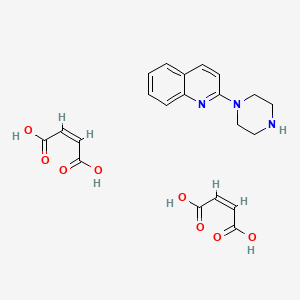
2-(1-哌嗪基)喹啉二苹果酸盐
描述
“2-(1-Piperazinyl)quinoline dimaleate” is a selective 5-HT3 receptor agonist . It is also known as Quipazine dimaleate . The compound has a molecular formula of C21H23N3O8 and a molecular weight of 445.4 g/mol.
Synthesis Analysis
The synthesis of piperazine derivatives has been reported in the literature . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt . Quinoline, an essential heterocyclic compound, has versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of quinoline, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Molecular Structure Analysis
The molecular structure of “2-(1-Piperazinyl)quinoline dimaleate” consists of a quinoline core with a piperazine substitution . The molecular formula is C13H15N3 , and the InChI string is InChI=1S/C13H15N3/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16/h1-6,14H,7-10H2 .
Chemical Reactions Analysis
Quinoline, the core structure of “2-(1-Piperazinyl)quinoline dimaleate”, has been used in the synthesis of many biologically active compounds . The conjugation of quinolines with other functional groups has been a promising approach to the identification of potential therapeutic agents .
Physical And Chemical Properties Analysis
The compound has a molecular formula of C21H23N3O8 and a molecular weight of 445.4 g/mol. The compound is soluble to 100 mM in water .
科学研究应用
5-HT3 Receptor Agonist
Quipazine dimaleate is a selective 5-HT3 receptor agonist . The 5-HT3 receptor is a type of serotonin receptor found in the nervous system. As an agonist, Quipazine dimaleate can bind to these receptors and activate them, which can have various effects on the body.
Antagonist Activity at Peripheral 5-HT3 Receptors
In addition to its agonist activity, Quipazine dimaleate also displays antagonist activity at peripheral 5-HT3 receptors . This means it can bind to these receptors and block their activation, preventing other substances from triggering them.
Labeling of 5-HT3 Sites
Quipazine dimaleate can be used to label 5-HT3 sites in cortical membranes . This can be useful in research to identify and study these sites.
Antidepressant Effect
Quipazine dimaleate displays antidepressant effects . This suggests it could potentially be used in the treatment of depression.
Anorectic Effect
Quipazine dimaleate has an anorectic effect , meaning it can suppress appetite. This could potentially be useful in the treatment of obesity or other conditions where appetite suppression is desired.
Promotion of Cellular Proliferation
Quipazine dimaleate also promotes cellular proliferation . This means it can stimulate cells to divide and multiply, which could be useful in various areas of biological research.
作用机制
Target of Action
Quipazine dimaleate is a selective agonist for the 5-HT3 receptor . The 5-HT3 receptor, also known as the serotonin receptor, plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.
Mode of Action
Quipazine dimaleate interacts with its primary target, the 5-HT3 receptor, by binding to it . This binding activates the receptor, leading to a series of intracellular events . Interestingly, while quipazine dimaleate acts as an agonist at central 5-HT3 receptors, it displays antagonist activity at peripheral 5-HT3 receptors .
Biochemical Pathways
The activation of the 5-HT3 receptor by quipazine dimaleate leads to the mobilization of calcium ions and the accumulation of inositol monophosphate (IP1), a mediator in the Gq/11 signaling pathway . This pathway is involved in various physiological processes, including the regulation of mood and behavior.
Result of Action
The activation of the 5-HT3 receptor by quipazine dimaleate has been associated with various effects. For instance, it has been shown to induce an expression pattern of immediate early genes (IEGs) in the mouse somatosensory cortex, similar to that of classic psychedelics . Additionally, it has been found to affect dietary self-selection in rats .
Action Environment
The action, efficacy, and stability of quipazine dimaleate can be influenced by various environmental factors. For example, the compound’s solubility in water suggests that its action could be affected by the hydration status of the body.
安全和危害
未来方向
Quinoline, the core structure of “2-(1-Piperazinyl)quinoline dimaleate”, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs may pave the way for novel drug development .
属性
IUPAC Name |
(Z)-but-2-enedioic acid;2-piperazin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.2C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;2*5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOSOCRJSSWBEQ-SPIKMXEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1NCCN(C1)C2=NC3=CC=CC=C3C=C2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017665 | |
| Record name | 2-(1-Piperazinyl)quinoline Dimaleate; 2-(1-Piperazinyl)quinoline (Z)-2-Butenedioate (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Piperazinyl)quinoline dimaleate | |
CAS RN |
150323-78-7 | |
| Record name | 2-(1-Piperazinyl)quinoline Dimaleate; 2-(1-Piperazinyl)quinoline (Z)-2-Butenedioate (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



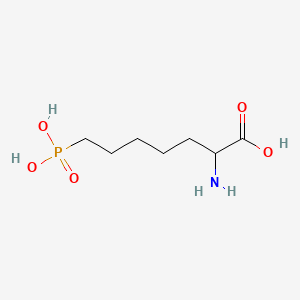
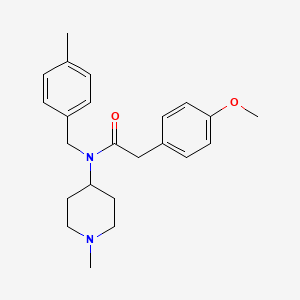
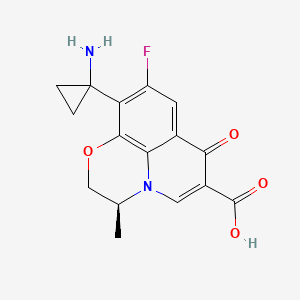

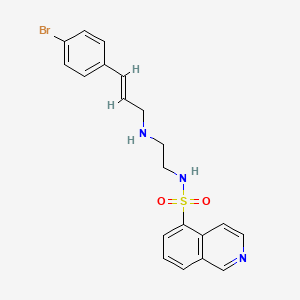


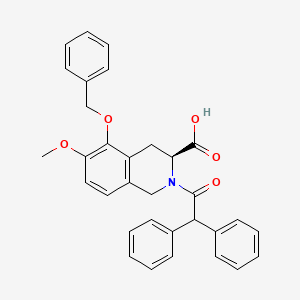
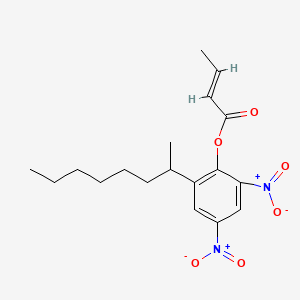
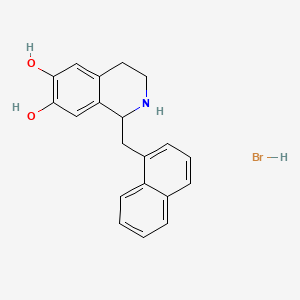
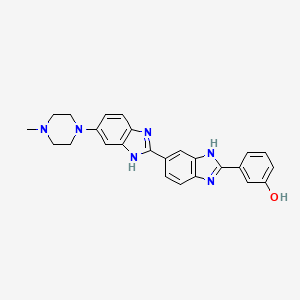
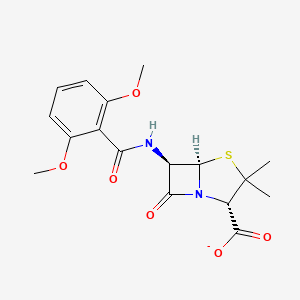
![N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide](/img/structure/B1662182.png)
